Acide 2-((4-(trifluorométhyl)phényl)thio)acétique

Vue d'ensemble

Description

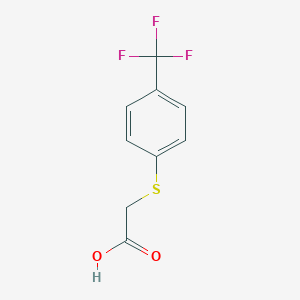

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is an organic compound with the molecular formula C9H7F3O2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioacetic acid moiety.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. PPARγ Agonism

One of the prominent applications of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is its role as a potential agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is crucial in regulating glucose and lipid metabolism, making it a target for diabetes treatment. Studies have shown that derivatives of phenylthiazole acids, including those with similar structures to 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid, exhibit significant agonistic activity. For instance, a related compound demonstrated an EC50 of 0.75 µM, comparable to the established drug rosiglitazone .

1.2. Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit selective cytotoxicity against cancer cells. The presence of the thioether functionality may enhance this activity by modifying the compound's interaction with biological targets. Ongoing studies aim to elucidate the mechanisms behind this anticancer activity and explore structural modifications to improve efficacy.

Agrochemical Applications

2.1. Herbicides and Pesticides

The lipophilic nature of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid suggests potential use as an active ingredient in herbicides and pesticides. Its ability to penetrate plant membranes may enhance herbicidal activity against specific weed species while minimizing impact on crops. Research into structure-activity relationships (SAR) is crucial for optimizing these properties.

Material Science

3.1. Polymer Chemistry

The compound's unique chemical structure allows it to serve as a building block in polymer synthesis. Its incorporation into polymers can modify physical properties such as thermal stability and mechanical strength. Investigations into copolymerization strategies are underway to develop materials with tailored characteristics for specific applications.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid, it is beneficial to compare it with structurally related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid | C₉H₇F₃O₂S | Contains thioether functionality enhancing reactivity |

| 3-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | Lacks thioether functionality |

| 4-(Trifluoromethyl)benzenesulfonic acid | C₉H₇F₃O₃S | Contains sulfonic acid instead of thio group |

This table illustrates how the presence of the thioether group in 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- PPARγ Ligands : In vitro assays demonstrated that derivatives similar to 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid showed promising agonistic activity at concentrations conducive for therapeutic use .

- Anticancer Research : Investigations into trifluoromethyl-containing compounds revealed selective toxicity against various cancer cell lines, suggesting avenues for further development .

Mécanisme D'action

Target of Action

A structurally similar compound, 2-methyl-4-4-methyl-2-4-(trifluoromethyl)phenyl-5-thiazolyl, is known to act as a peroxisome proliferator-activated receptor (ppar) agonist . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

As a potential PPAR agonist, 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid may bind to PPARs, leading to conformational changes that allow the receptors to bind to specific sequences of DNA known as PPAR response elements (PPREs). This binding can upregulate or downregulate the transcription of target genes, resulting in various cellular changes .

Biochemical Pathways

Ppar agonists generally influence pathways related to lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . They can also play a role in the regulation of inflammation .

Result of Action

As a potential ppar agonist, it may have effects on lipid metabolism, glucose homeostasis, cell proliferation, differentiation, apoptosis, and inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid typically involves the reaction of 4-(trifluoromethyl)thiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiophenol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

- 4-(Trifluoromethyl)phenylacetic acid

- 2,2,2-Trifluoroacetophenone

- 2-Methyl-4-(trifluoromethyl)phenylthioacetic acid

Comparison: Compared to these similar compounds, 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is unique due to the presence of both a trifluoromethyl group and a thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioacetic acid moiety allows for redox activity .

Activité Biologique

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The chemical structure of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid can be represented as follows:

- IUPAC Name : 2-((4-(trifluoromethyl)phenyl)thio)acetic acid

- Molecular Formula : C10H8F3O2S

- Canonical SMILES : CC(=O)S(C1=CC=C(C=C1)C(F)(F)F)

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid typically involves the following steps:

- Formation of the Thiol : The initial step involves the reaction of 4-trifluoromethylphenyl chloride with sodium sulfide to form the corresponding thiol.

- Acetic Acid Derivation : The thiol is then reacted with acetic anhydride to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid. For instance, research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial fatty acid synthesis by targeting specific enzymes such as enoyl-acyl carrier protein reductase (FabI) .

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For example, compounds related to thiazole derivatives have shown IC50 values in the micromolar range against colorectal cancer cell lines . The selectivity index (SI), which measures the ratio between toxic and effective doses, suggests favorable therapeutic profiles for some derivatives.

PPARγ Agonistic Activity

A notable aspect of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid is its potential as a PPARγ agonist. PPARγ plays a crucial role in glucose and lipid metabolism, making it a target for diabetes treatment. Studies indicate that certain derivatives exhibit comparable potency to established PPARγ agonists like rosiglitazone .

The biological activity of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, particularly those related to fatty acid biosynthesis.

- Receptor Modulation : As a PPARγ agonist, it modulates gene expression related to glucose and lipid metabolism.

- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may influence oxidative stress pathways, contributing to its anticancer effects.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their ability to inhibit bacterial growth, identifying specific structural features that enhance activity against pathogens like Staphylococcus aureus and Escherichia coli .

- PPARγ Activity Assessment : Another investigation focused on phenylthiazole acids, revealing that modifications in structure significantly impacted their agonistic activity towards PPARγ, with implications for diabetes treatment .

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVVWIKWEHKYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.